REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]([NH2:6])=[NH:5].C(N(CC)CC)C.Cl[C:15](=[CH2:18])[C:16]#[N:17]>CCO>[NH2:17][C:16]1[CH:15]=[CH:18][N:6]=[C:4]([CH2:3][Cl:2])[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC(=N)N
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.8 mL
|
Type
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reactant
|
Smiles
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ClC(C#N)=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The dark solution was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
ADDITION
|
Details
|
Ether was added
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
to remove some insoluble material
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |